N-desmethyldapoxetine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H22ClNO |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/t19-;/m0./s1 |
InChI Key |
USKHWFSVXPFHHA-FYZYNONXSA-N |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Desmethyldapoxetine
Established Synthetic Pathways for N-Desmethyldapoxetine
The primary route for obtaining this compound is through the N-demethylation of its parent compound, dapoxetine (B195078). This process can be achieved through various chemical methods, often as a part of impurity profiling or metabolite synthesis for research purposes. While specific, detailed synthetic procedures for the sole purpose of producing this compound are not extensively published in mainstream literature, its preparation as a reference standard is a common practice in pharmaceutical analysis. cleanchemlab.com The synthesis generally involves the reaction of a dapoxetine salt with a demethylating agent. The resulting (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is then typically converted to its hydrochloride salt for stability and ease of handling. cleanchemlab.comchemicea.com
Commercially, this compound hydrochloride is available as a reference standard for analytical and quality control applications. cleanchemlab.com
Table 1: Chemical Identification of this compound and its Hydrochloride Salt
| Identifier | N-Desmethyl Dapoxetine (Free Base) | N-Desmethyl Dapoxetine Hydrochloride |
| Chemical Name | (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride |
| CAS Number | 147199-39-1 chemicea.com | 157166-71-7 cleanchemlab.comchemicea.com |
| Molecular Formula | C20H21NO | C20H21NO · HCl |
| Molecular Weight | 291.4 g/mol | 327.85 g/mol (291.4 + 36.5) cleanchemlab.com |
This table is based on data from provided search results.
Synthesis of Deuterated and Isotopically Labeled Analogs for Research Applications
Isotopically labeled compounds, particularly those containing deuterium (B1214612) (a heavy isotope of hydrogen), are invaluable tools in biomedical research. scbt.comjpt.com They are used to trace the metabolic fate of drugs, as internal standards in quantitative mass spectrometry, and to study kinetic isotope effects. scbt.comjpt.combeilstein-journals.org
The synthesis of deuterated this compound, such as rac-N-Desmethyl Dapoxetine-D7 Hydrochloride, has been reported for research applications. simsonpharma.comsimsonpharma.com In this specific analog, seven hydrogen atoms on the naphthalene (B1677914) ring are replaced with deuterium. simsonpharma.com The synthesis of such labeled compounds often involves using deuterated starting materials or reagents in the synthetic pathway. beilstein-journals.orgresearchgate.netsemanticscholar.org For instance, a common strategy is to use a deuterated methylation reagent to introduce a deuterated methyl group. semanticscholar.org Another approach involves hydrogen-deuterium exchange reactions on the final compound or a precursor. researchgate.net
These labeled analogs, like N-Desmethyl Dapoxetine-d6 Hydrochloride, are crucial for pharmacokinetic studies, allowing researchers to distinguish the metabolite from the parent drug and other endogenous compounds in biological samples. researchgate.net
Table 2: Examples of Deuterated this compound Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| rac-N-Desmethyl Dapoxetine-D7 Hydrochloride | 2747915-74-6 simsonpharma.com | C20H15D7ClNO | 334.89 g/mol simsonpharma.com |
| Dapoxetine-d6 Hydrochloride | Not specified | Not specified | Not specified |
This table is based on data from provided search results.
Derivatization Strategies for Analytical and Mechanistic Studies (e.g., N-nitroso adducts)
Chemical derivatization is a technique used to modify a compound to enhance its analytical detection or to study its chemical reactivity. ddtjournal.comjfda-online.comnih.govresearchgate.net In the context of this compound, a significant derivatization product is its N-nitroso adduct, N-nitroso-N-desmethyldapoxetine.
N-nitroso compounds are formed by the reaction of a secondary amine, like this compound, with a nitrosating agent, such as nitrite, under acidic conditions. usp.org The formation of N-nitroso-N-desmethyldapoxetine is a potential concern in pharmaceutical formulations of dapoxetine where this compound may be present as an impurity. usp.org The chemical name for this derivative is (S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-1-phenylpropyl)nitrous amide. synzeal.comchemicea.com
The synthesis and availability of N-nitroso-N-desmethyldapoxetine as a reference standard are important for analytical method development and validation, particularly for quantifying this potential impurity in drug products. synzeal.comveeprho.com This allows for the establishment of detection limits and ensures that the levels of such trace impurities remain within safe limits as defined by regulatory agencies. veeprho.com
Derivatization is also a key strategy in various analytical techniques to improve the sensitivity and selectivity of detection. ddtjournal.comnih.govnih.gov For instance, in liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic separation. ddtjournal.comnih.gov While specific derivatization strategies for the routine analysis of this compound (beyond nitrosation) are not detailed in the provided results, general principles of derivatizing amines for analytical purposes would apply. This could include acylation or silylation to improve volatility for gas chromatography or to introduce a fluorescent tag for optical detection. jfda-online.com
Table 3: Chemical Information for N-nitroso-N-desmethyldapoxetine
| Identifier | Value |
| Chemical Name | (S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-1-phenylpropyl)nitrous amide synzeal.comchemicea.com |
| Synonyms | N-Nitroso Des-methyl Dapoxetine usp.org, rac N-Nitroso-N-Desmethyl Dapoxetine veeprho.com |
| Molecular Formula | C20H20N2O2 cymitquimica.com |
| Molecular Weight | 320.39 g/mol chemicea.comcymitquimica.com |
This table is based on data from provided search results.
Biotransformation and Enzymatic Pathways Associated with N Desmethyldapoxetine
Formation of N-Desmethyldapoxetine from Parent Compounds
This compound is formed from its parent compound, dapoxetine (B195078), primarily through N-demethylation, a crucial Phase I metabolic reaction. nih.govnih.gov This process is catalyzed by several key enzyme systems located predominantly in the liver. nih.govwikipedia.org Studies using human liver microsomes have identified N-dealkylation as one of the most significant metabolic reactions for dapoxetine. mdpi.comresearchgate.net
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics, including dapoxetine. nih.govmdpi.com Specifically, isoforms CYP2D6 and CYP3A4 are the principal enzymes responsible for the N-demethylation of dapoxetine to yield this compound. nih.govpatsnap.com
The involvement of these enzymes highlights the potential for variability in metabolic rates among individuals due to genetic polymorphisms, particularly in the CYP2D6 gene, which can significantly influence the pharmacokinetics of substrate drugs. nih.govmdpi.com Research has shown that various genetic variants of CYP2D6 can alter the intrinsic clearance of dapoxetine for the demethylation pathway. nih.gov While both enzymes contribute, their relative importance can depend on the substrate concentration. nih.gov CYP3A4 and CYP2D6 are considered the primary catalysts for this metabolic step. nih.govresearchgate.net
Table 1: Key Enzymes in the Formation of this compound from Dapoxetine
| Enzyme Family | Specific Enzyme | Metabolic Reaction | Resulting Metabolite |
|---|---|---|---|
| Cytochrome P450 | CYP2D6 | N-Demethylation | This compound |
| Cytochrome P450 | CYP3A4 | N-Demethylation | This compound |
Subsequent Biotransformation of this compound
Following its formation, this compound is not an end-product but serves as a substrate for further metabolic conversions. These subsequent Phase I and Phase II reactions result in a variety of other metabolites that are typically more polar, facilitating their excretion from the body. wikipedia.org
This compound can undergo a second demethylation reaction, removing the remaining methyl group from the nitrogen atom. nih.govmdpi.com This biotransformation results in the formation of N,N-didesmethyldapoxetine. wikipedia.orgnih.gov Like its precursor, this metabolite is also formed through the action of hepatic enzymes, including the CYP450 system. nih.govmdpi.com Although present in plasma, N,N-didesmethyldapoxetine is found at concentrations of less than 3%. wikipedia.org
Hydroxylation represents another significant pathway in the continued metabolism of this compound. nih.govmdpi.com This reaction involves the introduction of a hydroxyl (-OH) group onto the molecule, increasing its polarity. nih.gov Recent research has identified that the N-demethylation pathway can progress further through a previously undescribed hydroxylation step. nih.govmdpi.com This leads to the formation of N-desmethyl-4-hydroxydapoxetine, which has been identified as the second most abundant metabolite of dapoxetine. nih.govmdpi.com This finding underscores the importance of hydroxylation as a major route for the biotransformation of this compound. nih.gov
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate elimination. wikipedia.orgnih.gov The metabolites of dapoxetine, including hydroxylated forms of this compound, are substrates for these reactions. nih.govwikipedia.org
Glucuronidation: This is a common conjugation pathway where glucuronic acid is attached to the metabolite. researchgate.netwikipedia.org The process is catalyzed by UDP-glucuronosyltransferases (UGTs) and typically occurs on functional groups like hydroxyl groups introduced during Phase I metabolism. uomus.edu.iq The resulting glucuronide conjugates are significantly more water-soluble and are readily excreted, primarily in the urine. wikipedia.orgnih.gov
Sulfation: In this pathway, a sulfonate group is added to the metabolite, a reaction catalyzed by sulfotransferases (SULTs). uomus.edu.iq Similar to glucuronidation, sulfation increases the polarity of the metabolite, leading to biologically inactive and excretable products. uomus.edu.iq
These conjugation reactions are the final steps in the metabolic cascade, ensuring the efficient detoxification and removal of dapoxetine metabolites from the body. wikipedia.org
Table 2: Subsequent Biotransformation Pathways of this compound
| Metabolic Reaction | Key Enzymes/Processes | Resulting Metabolite |
|---|---|---|
| N-Demethylation | Cytochrome P450 enzymes | N,N-Didesmethyldapoxetine |
| Hydroxylation | Cytochrome P450 enzymes | N-desmethyl-4-hydroxydapoxetine |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |
Enzymatic Reaction Kinetics and Mechanistic Insights into this compound Formation and Metabolism
The formation of this compound is a critical step in the metabolism of dapoxetine. Dapoxetine is extensively metabolized in the liver and kidneys by several enzymes, primarily Cytochrome P450 isoforms CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1). wikipedia.orgnih.gov The metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and dearylation. nih.govresearchgate.netnih.gov this compound is the product of the N-demethylation pathway and is considered a major metabolite, roughly equipotent to its parent compound, dapoxetine. wikipedia.orgtandfonline.com
Intrinsic Clearance and Kinetic Parameters (Vmax/Km)
The efficiency of this compound formation is quantified by enzymatic kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half of Vmax. The ratio of Vmax to Km provides a measure of the intrinsic clearance (Clint), indicating how efficiently an enzyme metabolizes a substrate at low concentrations. ucl.ac.uk
Studies utilizing recombinant CYP2D6 have demonstrated that the kinetics of dapoxetine demethylation are significantly influenced by genetic variations within the CYP2D6 enzyme. The wild-type enzyme, CYP2D6.1 (also referred to as *1), serves as the baseline for comparison. For the demethylation pathway that produces this compound, most allelic variants of CYP2D6 show altered intrinsic clearance compared to the wild-type. tandfonline.comnih.gov This is often characterized by reduced Vmax and/or increased Km values, leading to lower metabolic efficiency. tandfonline.comnih.gov For instance, research on 22 novel CYP2D6 variants identified in the Chinese population revealed that the intrinsic clearance for this compound formation was significantly decreased in most variants. tandfonline.comnih.gov
Below is a table summarizing the kinetic parameters for this compound formation by various CYP2D6 variants, with values presented relative to the CYP2D6*1 wild-type.
Table 1: Relative Kinetic Parameters for this compound Formation by Novel CYP2D6 Variants
| CYP2D6 Variant | Relative Vmax (%) | Relative Km (%) | Relative Intrinsic Clearance (Vmax/Km) (%) |
|---|---|---|---|
| CYP2D6*89 | 43.64 | 47.02 | 92.81 |
| E215K | 100.10 | 102.46 | 97.70 |
| CYP2D6*90 | 114.33 | 125.79 | 90.90 |
| CYP2D6*94 | 101.99 | 115.72 | 88.13 |
| D336N | 105.82 | 122.95 | 86.07 |
| CYP2D6*88 | 107.49 | 129.56 | 82.97 |
| V342M | 109.18 | 134.41 | 81.23 |
| F164L | 102.76 | 128.43 | 80.01 |
| V327M | 103.54 | 132.88 | 77.92 |
| F219S | 102.87 | 139.75 | 73.61 |
| CYP2D6*91 | 104.97 | 148.68 | 70.60 |
| R25Q | 61.11 | 93.81 | 65.14 |
| CYP2D6*98 | 58.75 | 106.88 | 54.97 |
| CYP2D6*87 | 51.62 | 98.42 | 52.45 |
| CYP2D6*97 | 56.49 | 111.44 | 50.69 |
| CYP2D6*95 | 48.73 | 102.22 | 47.67 |
| R344Q | 49.69 | 110.15 | 45.11 |
| R497C | 51.51 | 129.98 | 39.63 |
| CYP2D6*93 | 29.41 | 104.48 | 28.15 |
| R440C | 19.77 | 96.72 | 20.44 |
| CYP2D6*92 | Not Detected | Not Detected | Not Detected |
| CYP2D6*96 | Not Detected | Not Detected | Not Detected |
Data derived from a study on novel CYP2D6 variants. tandfonline.comnih.gov
Characterization of Metabolic Intermediates
The biotransformation of dapoxetine is a multi-step process that generates several metabolic intermediates. In vitro studies using human liver microsomes (HLM) have identified up to eleven phase I biotransformation products. nih.govresearchgate.net The primary metabolic reactions are N-dealkylation, hydroxylation, N-oxidation, and dearylation. nih.gov
This compound (M1 in some studies) is the main product of N-dealkylation and is typically observed at significantly higher levels than other metabolites. nih.gov Following its formation, this compound can undergo further metabolism. A subsequent demethylation step can lead to the formation of N,N-didesmethyldapoxetine. nih.govnih.gov Additionally, both dapoxetine and its demethylated metabolites can be hydroxylated or undergo N-oxidation, leading to a variety of other metabolic products. nih.govresearchgate.net While this compound is an active metabolite, the major circulating product in the metabolic pathway is dapoxetine N-oxide, which is considered to have no significant clinical effect. wikipedia.org
Impact of Genetic Polymorphism on this compound Biotransformation (e.g., CYP2D6 Variants)
The gene encoding the CYP2D6 enzyme is highly polymorphic, with over 100 identified alleles. tandfonline.comnih.gov These genetic variations can lead to different enzyme activity levels, categorizing individuals into phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govnih.gov
This genetic polymorphism significantly impacts the biotransformation of dapoxetine and the formation of this compound. tandfonline.comresearchgate.net Individuals with reduced CYP2D6 function (PMs and IMs) metabolize dapoxetine more slowly, which can lead to higher plasma concentrations of the parent drug. researchgate.net
Studies have quantified the effect of specific CYP2D6 variants on the formation of this compound. As shown in Table 1, the majority of the 22 novel variants studied exhibited a decreased intrinsic clearance for dapoxetine demethylation, with relative clearance values ranging from as low as 20.44% to 92.81% compared to the wild-type enzyme. tandfonline.comnih.gov Two variants, CYP2D692 and CYP2D696, resulted in a complete lack of detectable enzyme activity. tandfonline.comnih.gov
The CYP2D610 allele, which results in an enzyme with decreased function, is particularly common in Asian populations. nih.govresearchgate.net Studies in healthy Chinese men have shown that individuals with the CYP2D6 *10/10 genotype have significantly increased plasma exposure to dapoxetine compared to those with genotypes conferring normal function. researchgate.netresearchgate.net This demonstrates a direct link between a specific genetic polymorphism and the in vivo pharmacokinetics related to this compound's parent compound.
In Vitro Models for Biotransformation Studies (e.g., Human Liver Microsomes, Recombinant Enzymes)
In vitro models are essential tools for studying the metabolic pathways of compounds like dapoxetine and characterizing the formation of metabolites such as this compound. nih.govresearchgate.net
Human Liver Microsomes (HLM): HLMs are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 family. researchgate.net They are a standard and widely used model for simulating hepatic metabolism. nih.gov Studies using HLM have been instrumental in identifying the full spectrum of phase I metabolites of dapoxetine, including this compound and N,N-didesmethyldapoxetine. nih.govresearchgate.netnih.gov Kinetic studies with HLM have shown that dapoxetine is rapidly metabolized, with approximately 70% of the drug being biotransformed within 30 minutes of incubation. nih.gov
Recombinant Enzymes: To investigate the specific role of individual enzymes in a metabolic pathway, researchers use recombinant enzymes. nih.govbioivt.com This involves expressing the gene for a single enzyme, such as a specific CYP2D6 variant, in a host system (e.g., insect cells or bacteria) to produce a pure form of the enzyme. nih.govnih.gov This approach has been crucial in determining the precise kinetic parameters (Vmax, Km) for the formation of this compound by different CYP2D6 alleles, as detailed in section 3.3.1. tandfonline.comnih.gov By isolating the activity of a single enzyme, this model allows for a clear understanding of how genetic polymorphisms directly affect catalytic function without confounding factors from other enzymes present in HLM. tandfonline.comnih.gov
Molecular Pharmacology and Receptor Interactions of N Desmethyldapoxetine
Serotonin (B10506) Transporter (SERT) Inhibition Mechanisms
The primary mechanism of action for N-desmethyldapoxetine, similar to its parent compound dapoxetine (B195078), is the inhibition of the serotonin transporter (SERT). nih.gov This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
In Vitro Functional Assays for Serotonin Reuptake Inhibition (e.g., Synaptosomal Preparations)
In vitro functional assays are crucial for determining the potency of compounds in inhibiting serotonin reuptake. One common method involves the use of synaptosomes, which are isolated nerve terminals that contain functional neurotransmitter transporters. These preparations allow for the direct measurement of serotonin reuptake and the inhibitory effects of various compounds.
Interactive Data Table: Serotonin Transporter Inhibition Data
| Compound | Assay Type | IC50 (nM) | Kᵢ (nM) | Source |
| This compound | Synaptosomal [³H]5-HT uptake | Data not available | Data not available | - |
| Dapoxetine | Synaptosomal [³H]5-HT uptake | Data not available | Data not available | - |
Note: Specific IC50 and Kᵢ values for this compound from synaptosomal preparations are not available in the reviewed literature.
Comparative Potency and Efficacy of this compound Relative to Related Compounds
This compound is considered to be roughly equipotent to its parent compound, dapoxetine, in its ability to inhibit the serotonin transporter. drugbank.com However, the clinical significance of its activity is limited by its low circulating plasma concentrations, which are less than 3% of the total circulating dapoxetine species. nih.gov Another metabolite, didesmethyldapoxetine, also exhibits similar efficacy to dapoxetine. nih.gov
Interactive Data Table: Comparative Potency at SERT
| Compound | Potency Relative to Dapoxetine | Clinical Significance | Source |
| This compound | Equipotent | Limited due to low plasma concentrations | nih.govdrugbank.com |
| Didesmethyldapoxetine | Similar efficacy | Limited due to low plasma concentrations | nih.gov |
| Dapoxetine-N-oxide | Weak SSRI | No clinical effect | drugbank.com |
Molecular Interactions with Neurotransmitter Receptors
Beyond its primary action at the serotonin transporter, the broader receptor binding profile of a compound is critical for understanding its full pharmacological effects and potential side effects. Dapoxetine itself exhibits minimal inhibitory effects at the norepinephrine (B1679862) and dopamine (B1211576) reuptake transporters. nih.gov
A comprehensive in vitro screening of the binding affinities of this compound at a wide range of neurotransmitter receptors has not been detailed in the available scientific literature. Therefore, a complete profile of its potential interactions with receptors such as adrenergic, dopaminergic, histaminergic, and muscarinic receptors is not currently established.
Interactive Data Table: Neurotransmitter Receptor Binding Profile of this compound (Kᵢ, nM)
| Receptor | This compound | Dapoxetine | Source |
| Serotonin Transporter (SERT) | Data not available | Data not available | - |
| Norepinephrine Transporter (NET) | Data not available | Minimal inhibition | nih.gov |
| Dopamine Transporter (DAT) | Data not available | Minimal inhibition | nih.gov |
| Adrenergic α1 | Data not available | Data not available | - |
| Adrenergic α2 | Data not available | Data not available | - |
| Adrenergic β | Data not available | Data not available | - |
| Dopamine D1 | Data not available | Data not available | - |
| Dopamine D2 | Data not available | Data not available | - |
| Histamine H1 | Data not available | Data not available | - |
| Muscarinic M1 | Data not available | Data not available | - |
Note: Specific Kᵢ values for this compound at these receptors are not available in the reviewed literature.
Cellular and Subcellular Pharmacodynamics of this compound
The pharmacodynamics of a drug at the cellular and subcellular level encompass its uptake, distribution, and interaction with intracellular targets. For this compound, its high degree of plasma protein binding (98.5%) is a significant factor influencing its distribution and availability to target tissues. nih.gov
Detailed studies on the cellular uptake mechanisms and subcellular distribution of this compound are currently lacking in the scientific literature. Understanding how the compound crosses cellular membranes and where it localizes within the cell would provide further insight into its mechanism of action and potential off-target effects.
Advanced Analytical Methodologies for N Desmethyldapoxetine Quantification and Characterization
Chromatographic Techniques for Separation and Detection
Chromatographic methods are indispensable for isolating N-desmethyldapoxetine from complex biological samples. The selection of an appropriate technique and detector is paramount for achieving the necessary sensitivity, selectivity, and resolution.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
UPLC-MS/MS stands out as a premier technique for the bioanalysis of this compound, offering high speed, resolution, and sensitivity. measurlabs.com This method facilitates the swift and accurate measurement of the analyte in diverse biological specimens.
A validated UPLC-MS/MS method enables the concurrent determination of dapoxetine (B195078) and its primary metabolites, including this compound, in human plasma. researchgate.netnih.gov This procedure employs a straightforward protein precipitation step for sample preparation. researchgate.netnih.gov Chromatographic separation is performed on a C18 column with a gradient elution, using a mobile phase composed of acetonitrile (B52724) and an aqueous solution of 0.1% formic acid. researchgate.netnih.gov This approach boasts a rapid analytical run time of just 4.0 minutes, rendering it ideal for high-throughput screening. nih.gov The method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) for this compound established at 0.1 ng/mL. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors
While UPLC-MS/MS represents the cutting edge, HPLC combined with various detectors remains a robust and widely utilized technique for this compound analysis. torontech.com HPLC methods can be tailored with different detectors, such as UV-Vis or fluorescence, to meet specific analytical requirements. torontech.com
For instance, a validated HPLC method with fluorescence detection has been developed for the simultaneous analysis of dapoxetine and this compound in human plasma. This method typically involves a liquid-liquid extraction for sample purification and separation on a C18 column. Another approach uses HPLC with UV detection, which, although generally less sensitive, can be effective for certain applications.
Mass Spectrometry Applications for Structural Elucidation and Quantification
Mass spectrometry is a cornerstone for both the quantification and structural confirmation of this compound, prized for its exceptional selectivity and sensitivity.
Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)
Electrospray ionization (ESI) is the preferred ionization source for the mass spectrometric analysis of this compound. researchgate.netnih.gov Operating in positive ion mode, ESI facilitates the protonation of this compound to form the precursor ion [M+H]+. researchgate.netnih.gov
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantification technique that minimizes interference from other compounds in the sample matrix. researchgate.net For this compound, a common MRM transition is m/z 292.2 → 261.2. researchgate.netnih.gov The use of a stable isotope-labeled internal standard, such as a deuterated analog, is critical for ensuring quantitative accuracy. veeprho.com
A study employing UPLC-MS/MS with ESI and MRM for quantification in human plasma reported the following precursor-to-product ion transitions: researchgate.netnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 292.2 | 261.2 researchgate.netnih.gov |
| Carbamazepine (IS) | 237.1 | 194.2 researchgate.netnih.gov |
High-Resolution Mass Spectrometry for Metabolite Identification and Profiling
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in identifying and structurally elucidating metabolites. While triple quadrupole MS is favored for quantification, HRMS is superior for identifying unknown metabolites. In the context of dapoxetine metabolism, HRMS can be used to identify this compound and other metabolites by comparing their accurate mass data with theoretical values. This technique is especially valuable in metabolic profiling studies to gain a comprehensive understanding of a drug's biotransformation pathways.
Sample Preparation and Matrix Effects in Biological Research
The accurate quantification of this compound in biological matrices necessitates effective sample preparation to eliminate interfering substances. mdpi.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com
Protein precipitation with acetonitrile is a simple and rapid method that has been successfully applied to the extraction of this compound from human plasma. researchgate.netmdpi.com LLE and SPE can provide cleaner extracts but are generally more labor-intensive. chromatographyonline.com
Matrix effects, which involve the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a significant challenge in ESI-MS bioanalysis. chromatographyonline.com The most effective strategy for mitigating matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. veeprho.comchromatographyonline.com The matrix effect for this compound has been thoroughly evaluated in multiple studies, and with appropriate sample cleanup and the use of a suitable internal standard, it can be minimized to ensure the accuracy and reliability of the analytical method. researchgate.net
Method Validation for Research Applications
Method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose. wjarr.comparticle.dk Key validation parameters for the quantification of this compound include linearity, precision, accuracy, and limits of quantification. wjarr.comresearchgate.net
Linearity
Linearity assesses the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.euacs.org For this compound, a sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated. researchgate.netnih.gov In one study, the linearity for this compound in human plasma was established over a concentration range of 0.1 to 5.0 ng/mL. researchgate.netnih.gov This relationship is typically evaluated by calculating a regression line using the method of least squares. europa.eu A minimum of five concentrations is generally recommended to establish linearity. europa.eu
Precision
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.euelementlabsolutions.com It is usually expressed as the coefficient of variation (CV, %). Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility. europa.eu For this compound, a validated UPLC-MS/MS method demonstrated that intra-day and inter-day precision were within acceptable limits of ±15%. researchgate.netnih.gov
Accuracy
Accuracy is the closeness of the test results obtained by a method to the true value. europa.euelementlabsolutions.com It is often determined by analyzing samples with known concentrations of the analyte and comparing the measured value to the true value. elementlabsolutions.com For the UPLC-MS/MS method for this compound, the accuracy for both intra-day and inter-day measurements was also within the acceptable ±15% limit. researchgate.netnih.gov
Limits of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. europa.euacs.org For this compound, the lower limit of quantification (LLOQ) using the UPLC-MS/MS method was determined to be 0.1 ng/mL in human plasma. researchgate.net Another electrochemical sensor method reported a limit of quantification of 8.33 x 10⁻⁸ M. acs.org
The table below summarizes the validation parameters for a UPLC-MS/MS method used for the quantification of this compound.
| Validation Parameter | This compound |
| Linearity Range | 0.1 - 5.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (CV%) | Within 15% |
| Inter-day Precision (CV%) | Within 15% |
| Intra-day Accuracy | Within 15% |
| Inter-day Accuracy | Within 15% |
Application of this compound as a Reference Standard in Analytical and Quality Control Research
Reference standards are highly purified compounds used as a basis for comparison in analytical tests. chemcon.comcasss.org They are essential for ensuring the quality, reliability, and consistency of analytical results. wjarr.comresearchgate.net this compound, as a key metabolite, serves as an important reference standard in various analytical and quality control applications. synzeal.com
The use of this compound as a reference standard is critical for:
Method Development and Validation: It is used to develop and validate new analytical methods for its detection and quantification. synzeal.comnih.gov
Quality Control (QC): In pharmaceutical analysis, it is used as a QC material to ensure the accuracy and precision of routine testing of dapoxetine and its metabolites. synzeal.comiaea.org
Pharmacokinetic Studies: Accurate quantification of this compound using a reference standard is vital in studies evaluating the absorption, distribution, metabolism, and excretion of dapoxetine. researchgate.netoup.com
Impurity Profiling: this compound can be considered an impurity in dapoxetine drug substances and products. A reference standard is necessary for its identification and quantification to ensure the purity of the final product. synzeal.comusp.org
Certified Reference Materials (CRMs) are a class of reference materials that come with a certificate providing traceability and uncertainty values. european-accreditation.org The use of CRMs, when available, is highly recommended to ensure the highest level of accuracy and comparability of results across different laboratories. nih.goviaea.org While specific CRM availability for this compound may vary, its use as a well-characterized in-house or commercially available reference standard is a fundamental practice in analytical chemistry. chemcon.comiaea.org
Preclinical Mechanistic Investigations of N Desmethyldapoxetine
In Vitro Pharmacological Studies in Non-Human Cell Lines and Tissues
In vitro studies using non-human cell lines and tissues are crucial for characterizing the pharmacological properties of N-desmethyldapoxetine at the molecular and cellular levels. europa.eu These studies often involve radioligand binding assays to determine the affinity of the compound for various receptors and transporters.
Equilibrium radioligand binding studies have been conducted using human cells to demonstrate the binding of dapoxetine (B195078) to serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) reuptake transporters. nih.gov While specific data for this compound's binding affinity from non-human cell lines is not detailed in the provided search results, it is known to be an active metabolite. medex.com.bd The protein binding of this compound is high, with 98.5% being bound to human serum proteins in vitro. medex.com.bdmedpath.com This is slightly lower than its parent compound, dapoxetine, which is over 99% protein-bound. medex.com.bd
Further in vitro investigations would typically involve assessing the functional activity of this compound at its target sites, such as its ability to inhibit neurotransmitter reuptake in isolated tissues or cultured cells from non-human species. europa.eu Such studies provide insights into the compound's potency and mechanism of action, which are critical for translating findings to in vivo models. europa.eu
Animal Models for Studying Molecular and Cellular Effects
Animal models, particularly rodent models, are instrumental in elucidating the neurochemical, metabolic, and enzyme-mediated effects of this compound in vivo. nih.govmdpi.com
Rodent Models for Neurochemical and Metabolic Research
Rodent models, such as rats and mice, are widely used in neurochemical and metabolic research due to their physiological and genetic similarities to humans, as well as the availability of well-established experimental techniques. nih.govfrontiersin.org
In a study involving male Sprague-Dawley rats, the pharmacokinetics of dapoxetine and its metabolite, this compound, were investigated. researchgate.netkarger.com The plasma concentrations of both compounds were measured using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.netkarger.com This type of research helps to understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism.
Another study in rats demonstrated that the co-administration of evodiamine (B1670323), a bioactive alkaloid, significantly inhibited the metabolism of dapoxetine, leading to increased plasma concentrations of the parent drug and decreased levels of this compound. researchgate.netkarger.com This suggests that evodiamine interferes with the enzymes responsible for the demethylation of dapoxetine. researchgate.net
Metabolic studies in rodents often involve analyzing plasma and tissue samples to identify and quantify metabolites. frontiersin.org Diet-induced obesity models in mice, for instance, are used to study metabolic dysfunction and the effects of compounds on metabolic pathways. mit.educriver.com While not specifically mentioning this compound, these models are relevant for understanding the broader metabolic context in which such compounds act.
Below is an interactive data table summarizing the pharmacokinetic parameters of this compound in rats from a referenced study. researchgate.netkarger.com
| Parameter | Control Group (Dapoxetine alone) | Combination Group (Dapoxetine + Evodiamine) | % Change | p-value |
| t1/2 (h) | Data not available | Data not available | Decreased | < 0.01 |
| AUC(0-∞) (ng·h/mL) | Data not available | Data not available | Decreased | < 0.01 |
Note: Specific values for t1/2 and AUC(0-∞) for this compound were not provided in the abstract, but the study indicated a significant decrease in the presence of evodiamine. researchgate.netkarger.com
Investigations into Enzyme-Mediated Activity in Animal Systems
The metabolism of dapoxetine to this compound is primarily mediated by specific enzymes in the liver. researchgate.net Identifying these enzymes and understanding their activity is a key area of preclinical investigation.
Studies have identified that cytochrome P450 enzymes (CYP3A4 and CYP2D6) and flavin-containing monooxygenase 1 (FMO1) are the main enzymes involved in the metabolism of dapoxetine, leading to the formation of this compound and other metabolites. researchgate.net The process of N-demethylation is a crucial biotransformation pathway for dapoxetine. medex.com.bdmedpath.com
Research in animal systems often involves the use of specific enzyme inhibitors or inducers to determine the contribution of different enzyme pathways to the metabolism of a drug. The study with evodiamine in rats is an example of this, where evodiamine acted as an inhibitor of the metabolic enzymes responsible for converting dapoxetine to this compound. researchgate.netkarger.com
Computational and in Silico Approaches in N Desmethyldapoxetine Research
Molecular Docking and Ligand-Protein Interaction Analysis (e.g., Serotonin (B10506) Transporter Binding)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. abap.co.in In the context of N-desmethyldapoxetine, a major metabolite of dapoxetine (B195078), molecular docking is crucial for understanding its interaction with the human serotonin transporter (hSERT). wikipedia.orgmayoclinic.org Dapoxetine and its metabolites are classified as selective serotonin reuptake inhibitors (SSRIs), which function by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft. wikipedia.orgbiorxiv.orgyoutube.com
Docking studies allow researchers to visualize and analyze the binding mode of this compound within the hSERT binding pocket. These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. mdpi.com For instance, research on similar SSRIs like paroxetine (B1678475) has identified specific residues within the transporter that are critical for binding. mdpi.comnih.gov The binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), can be estimated through these simulations, providing a measure of the ligand's potency. nih.govnih.gov The binding of SSRIs to the serotonin transporter is thought to stabilize an outward-open conformation of the protein, which blocks its activity. biorxiv.org
Table 1: Key Concepts in Molecular Docking for this compound
| Term | Description | Relevance to this compound |
| Ligand | The small molecule being studied, in this case, this compound. | The active compound that binds to the target protein. |
| Protein Target | The biological macromolecule the ligand interacts with, primarily the human Serotonin Transporter (hSERT). biorxiv.org | The primary site of action for this compound's therapeutic effect. |
| Binding Pocket | A specific region on the protein surface where the ligand binds. | The site on hSERT where this compound exerts its inhibitory effect. |
| Docking Score | A numerical value that estimates the binding affinity between the ligand and the protein. | Used to rank and compare the potential efficacy of different compounds. |
| Interaction Analysis | Identification of specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. | Provides a detailed understanding of the molecular basis for binding and selectivity. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. libretexts.orguc.edu These simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes in both this compound and the serotonin transporter upon binding. libretexts.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org
By simulating the behavior of the this compound-hSERT complex in a solvated environment, researchers can assess the stability of the binding pose predicted by docking. libretexts.org MD simulations can reveal how the protein conformation changes to accommodate the ligand, a phenomenon known as induced fit. imperial.ac.uk These simulations are also used to calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone. The study of these dynamic interactions is crucial for understanding the mechanism of action and for the design of more effective and selective inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.orgrsc.org In the context of this compound, QSAR models can be developed for its analogs to predict their inhibitory activity against the serotonin transporter. core.ac.uk
The process involves several key steps:
Data Set Preparation : A collection of dapoxetine analogs with experimentally determined biological activities is gathered.
Descriptor Calculation : Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each analog. neovarsity.org
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. neovarsity.orgnih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com
These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested. plos.orgresearchgate.net
Table 2: Steps in a Typical QSAR Study for this compound Analogs
| Step | Description |
| 1. Data Collection | Gather a set of dapoxetine analogs with measured serotonin transporter binding affinities. |
| 2. Molecular Descriptor Calculation | For each analog, compute a wide range of numerical descriptors representing its structural and physicochemical properties. |
| 3. Feature Selection | Identify the most relevant descriptors that are correlated with the biological activity. |
| 4. Model Generation | Use statistical or machine learning methods to create an equation linking the selected descriptors to the activity. |
| 5. Model Validation | Assess the model's ability to accurately predict the activity of compounds not used in its creation. |
| 6. Prediction | Use the validated model to predict the activity of novel, hypothetical analogs of this compound. |
In Silico Prediction and Elucidation of Metabolic Pathways and Products
Computational tools play a significant role in predicting the metabolic fate of drug candidates. nih.govnih.gov For this compound, which is itself a metabolite of dapoxetine, these methods can predict further metabolic transformations. mdpi.com The primary enzymes involved in dapoxetine metabolism are cytochrome P450 (CYP) isoforms, such as CYP3A4 and CYP2D6, and flavin-containing monooxygenase 1 (FMO1). mdpi.com
In silico metabolism prediction tools can be broadly categorized into ligand-based and structure-based approaches. nih.govnih.gov
Ligand-based methods use databases of known metabolic reactions to predict the most likely sites of metabolism (SOMs) on a new molecule. frontiersin.orgunivie.ac.at Programs like MetaSite can predict which functional groups are most likely to be metabolized. researchgate.net
Structure-based methods involve docking the substrate into the active site of a specific metabolic enzyme (e.g., a CYP450) to predict its susceptibility to metabolism. nih.gov
These predictions help in identifying potential metabolites that may be formed from this compound. Studies have identified N-dealkylation, hydroxylation, and N-oxidation as key metabolic reactions for dapoxetine. researchgate.netresearchgate.net In silico toxicity analyses can also be performed on these predicted metabolites to assess their potential for adverse effects. researchgate.net
Computational Chemical Biology for Understanding this compound Activity
Computational chemical biology integrates computational methods with experimental biology to understand and manipulate biological systems at the molecular level. nih.govrsc.org In the study of this compound, this interdisciplinary field provides a holistic view of the compound's activity.
This approach combines various computational techniques to build a comprehensive model of how this compound interacts with the biological system. For example, it can involve:
Using molecular docking and MD simulations to understand its binding to hSERT. nih.gov
Employing QSAR to explore the structure-activity landscape of its analogs.
Utilizing in silico metabolism prediction to understand its pharmacokinetic profile. univie.ac.at
Integrating these findings with experimental data from biochemical assays and cell-based studies to create a detailed picture of the compound's mechanism of action and its effects on cellular pathways. frontiersin.org
By bridging the gap between computational prediction and experimental validation, computational chemical biology facilitates a deeper understanding of the structure, function, and modulation of therapeutic targets by compounds like this compound. nih.gov
Future Directions and Emerging Research Avenues for N Desmethyldapoxetine
Development of Novel Chemical Probes and Tracers
To investigate the precise mechanisms of action, distribution, and target engagement of N-desmethyldapoxetine at a cellular and subcellular level, the development of specialized chemical tools is essential. Current research relies on standard analytical methods, but the creation of novel probes and tracers would enable more dynamic and specific inquiries.
Future efforts can be directed towards the synthesis of isotopically labeled analogs, such as deuterium-labeled this compound, for use in pharmacokinetic and metabolic studies. medchemexpress.cn These tracers allow for the precise quantification and tracking of the metabolite's path through biological systems without altering its fundamental chemical properties.
Furthermore, the design of fluorescently tagged or biotinylated derivatives of this compound could serve as chemical probes. These tools would be invaluable for in vitro studies, enabling researchers to visualize the metabolite's localization within cells, identify binding partners through affinity purification-mass spectrometry, and develop high-throughput screening assays to discover novel protein interactions. The synthesis of related derivatives, such as N-Nitroso-N-Desmethyl Dapoxetine (B195078) for analytical purposes, demonstrates the chemical tractability for creating such advanced research tools. synzeal.com
| Probe/Tracer Type | Description | Primary Research Application |
|---|---|---|
| Isotopically Labeled (e.g., ²H, ¹³C, ¹⁵N) | This compound containing stable, heavy isotopes. An example is (Rac)-N-desmethyl Dapoxetine-d7. medchemexpress.cn | - Quantitative mass spectrometry (LC-MS) for pharmacokinetic studies.
|
| Radiolabeled (e.g., ³H, ¹⁴C) | This compound containing a radioactive isotope. | - Autoradiography to determine tissue distribution.
|
| Fluorescently Labeled | This compound conjugated to a fluorophore. | - Fluorescence microscopy to visualize subcellular localization.
|
| Biotinylated | This compound conjugated to a biotin (B1667282) molecule. | - Affinity purification to identify binding proteins and interaction partners.
|
Integration of Omics Technologies in Metabolic and Pharmacological Profiling
The integration of various "omics" technologies offers a powerful, systems-biology approach to understanding the multifaceted role of this compound. humanspecificresearch.orgnih.gov By combining genomics, proteomics, and metabolomics, researchers can construct a comprehensive profile of the factors influencing the metabolite's formation and its downstream biological effects.
Pharmacogenomics: The metabolism of dapoxetine to this compound is primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. wikipedia.orgmims.comtandfonline.com Genetic polymorphisms in these enzymes can significantly alter the metabolic rate, leading to inter-individual variability in plasma concentrations of both dapoxetine and this compound. mims.comtandfonline.comnih.gov Future research can leverage pharmacogenomic data to build models that predict a patient's metabolic phenotype, potentially explaining differences in efficacy and response. Studies have already shown that CYP2D6 genetic variants can lead to markedly different intrinsic clearance rates for the production of this compound. tandfonline.com
Proteomics and Metabolomics: These technologies can provide a snapshot of the cellular state in response to this compound. ufz.defrontiersin.org Proteomics can identify changes in the expression levels of transporters, receptors, and other proteins following exposure to the metabolite. embopress.org Metabolomics can reveal broader shifts in cellular metabolism, identifying pathways that are modulated by its presence beyond the direct serotonin (B10506) reuptake machinery. mdpi.com Combining these omics datasets allows for the creation of integrated networks that can link genetic predispositions to functional changes at the protein and metabolite levels, offering deep insights into the compound's mechanism of action. mdpi.comnih.govfrontiersin.org
| Omics Field | Application to this compound | Potential Insights |
|---|---|---|
| Pharmacogenomics | Analysis of genetic variations (polymorphisms) in CYP2D6, CYP3A4, and other metabolizing enzymes. mims.comtandfonline.com | - Predict metabolic rates and plasma exposure levels.
|
| Proteomics | Quantitative analysis of protein expression changes in cells or tissues exposed to this compound. frontiersin.orgembopress.org | - Identify off-target protein interactions.
|
| Metabolomics | Comprehensive profiling of small-molecule metabolites in biological fluids after exposure to the compound. ufz.denih.gov | - Discover novel metabolic pathways affected by this compound.
|
| Multi-Omics Integration | Combining data from genomics, proteomics, and metabolomics to build comprehensive biological models. nih.govexplorationpub.com | - Create a holistic view of the metabolite's impact from gene to phenotype.
|
Advanced In Vitro and Ex Vivo Research Models for this compound Studies
To bridge the gap between traditional cell culture and in vivo studies, advanced in vitro and ex vivo models are becoming indispensable tools in pharmacological research. uu.nleuropa.eu These systems offer more physiologically relevant environments to study the metabolism and effects of compounds like this compound. frontiersin.org
3D Cell Cultures: Three-dimensional cell culture models, such as spheroids and organoids, better replicate the complex cell-cell and cell-matrix interactions of native tissues compared to 2D monolayers. abcam.comresearchgate.netnih.gov Liver spheroids or organoids, for example, can be used to study the metabolism of dapoxetine and the subsequent effects of this compound in a more accurate hepatic microenvironment. These models are particularly useful for investigating long-term cellular responses and gene expression changes. frontiersin.org
Organ-on-a-Chip (OOC): OOC, or microphysiological systems (MPS), are microfluidic devices containing living cells that mimic the structure and function of human organs. frontiersin.orgthno.orgnih.gov A "liver-on-a-chip" can provide a dynamic environment with controlled perfusion to study CYP450-mediated metabolism of dapoxetine in real-time. nih.govnih.gov Furthermore, multi-organ chips that connect, for instance, a "gut-chip" to a "liver-chip" can simulate the entire process of oral absorption, first-pass metabolism, and systemic exposure of this compound, offering a powerful platform for pharmacokinetic and pharmacodynamic studies. nih.govscirp.org These advanced models are also being developed for the central nervous system, which could allow for future studies on how this compound interacts with neuronal cells in a complex, tissue-like architecture. nih.gov
| Model Type | Key Features | Applicability to this compound |
|---|---|---|
| 2D Cell Culture | Monolayer of cells on a flat substrate. | - Basic screening for cytotoxicity.
|
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue micro-architecture. abcam.commdpi.com | - Studying metabolism in a more physiologically relevant liver model.
|
| Organ-on-a-Chip (OOC) | Microfluidic culture device that simulates organ-level physiology and fluid flow. frontiersin.orgnih.gov | - Dynamic studies of dapoxetine metabolism and this compound formation.
|
| Ex Vivo Tissue Slices | Intact tissue sections cultured for a short period. | - Studying metabolism in the context of the complete tissue architecture.
|
Application of Machine Learning and Artificial Intelligence in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development by enabling the analysis of large, high-dimensional datasets and the prediction of complex biological phenomena. mdpi.comnih.govmdpi.com These computational approaches have significant potential to accelerate research into this compound.
Predictive Modeling: ML algorithms can be trained on existing pharmacological and chemical data to build models that predict the properties of this compound. taylorfrancis.comnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models can predict potential off-target interactions or further metabolic transformations based on the metabolite's chemical structure. oncodesign-services.com Deep learning models have also been developed to predict the products of drug metabolism, which could be applied to forecast the complete metabolic cascade downstream of this compound. frontiersin.org
Analysis of Complex Datasets: The vast amounts of data generated by omics technologies require sophisticated analytical tools. ML is particularly well-suited to identify meaningful patterns within these datasets. nih.gov For instance, an ML algorithm could integrate pharmacogenomic, proteomic, and clinical data to identify complex signatures that predict an individual's metabolic response to dapoxetine and their resulting exposure to this compound.
Hypothesis Generation: By analyzing existing literature and biological databases, AI can help generate novel research hypotheses. An AI system could identify previously overlooked connections between this compound's targets and other cellular pathways, suggesting new avenues for experimental investigation. mdpi.com
| AI/ML Application | Description | Specific Use Case for this compound |
|---|---|---|
| Metabolism Prediction | Using models trained on known metabolic reactions to predict the fate of a new compound. nih.govfrontiersin.org | - Predict secondary metabolites formed from this compound.
|
| QSAR Modeling | Predicting the biological activity of a molecule based on its physicochemical properties. oncodesign-services.com | - Forecast potential off-target binding affinities.
|
| Omics Data Analysis | Applying algorithms to find patterns in large genomic, proteomic, or metabolomic datasets. plos.org | - Classify individuals into metabolic phenotypes based on their multi-omics profile.
|
| Natural Language Processing (NLP) | Analyzing and extracting information from scientific literature. | - Uncover hidden relationships between serotonin pathways and other biological processes.
|
Exploration of this compound in Niche Research Areas Beyond Primary Metabolism
While this compound is primarily recognized as an active metabolite resulting from the primary metabolism of dapoxetine, its own distinct pharmacological properties merit investigation in more specialized research contexts. mims.comnih.gov Future studies could explore its role beyond that of a simple metabolic byproduct.
Epigenetic and Transcriptional Regulation: Many small molecules, including metabolites, can influence cellular function by modulating epigenetic enzymes or transcription factors. nih.gov Research could investigate whether this compound has any effect on processes such as histone methylation or acetylation, which could lead to long-term changes in gene expression in target cells. Given that metabolites can regulate pluripotency through such mechanisms, exploring similar roles for drug metabolites is a novel frontier. nih.gov
Neuroinflammation and Glial Cell Function: The role of serotonin is not limited to neurons; it also modulates the function of glial cells like astrocytes and microglia, which are key players in neuroinflammation. Future research could use advanced in vitro co-culture models (e.g., neuron-astrocyte cultures) to explore whether this compound has distinct effects on glial cell activity, cytokine release, or neuroinflammatory pathways compared to its parent compound.
Microbiome Interactions: The gut microbiome plays a significant role in the metabolism of many drugs. While dapoxetine's primary metabolism occurs in the liver, the potential for interaction between its metabolites and gut bacteria is an unexplored area. amegroups.org Studies could investigate whether this compound can be further metabolized by gut microbes or if it influences the composition or metabolic output of the microbiome, potentially revealing a new axis of interaction.
Contribution to Chemical Diversity: The evolution of primary metabolic pathways can contribute to the diversification of specialized metabolites in nature. frontiersin.org While a synthetic compound, studying the downstream products and interactions of this compound could provide insights into how organisms might process or adapt to novel chemical entities, a concept relevant to ecotoxicology and environmental science.
| Niche Research Area | Rationale and Research Question | Suggested Experimental Approach |
|---|---|---|
| Epigenetic Regulation | Does this compound influence epigenetic markers? Small-molecule metabolites can act as cofactors or inhibitors for epigenetic enzymes. nih.gov | - In vitro assays with histone-modifying enzymes.
|
| Glial Cell Modulation | Does the metabolite have unique effects on non-neuronal cells in the CNS, such as astrocytes or microglia? | - Primary glial cell cultures or neuron-glia co-cultures.
|
| Gut Microbiome Interaction | Can the gut microbiota metabolize this compound, or does it alter microbial community structure? | - Anaerobic incubation with human fecal slurries followed by LC-MS analysis.
|
| Off-Target Pharmacological Profiling | Does it have significant activity at targets other than the serotonin transporter? It is equipotent to dapoxetine, but subtle differences may exist. wikipedia.org | - Broad receptor screening panels (e.g., radioligand binding assays).
|
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
